molecular formula C11H8FNO4 B11515441 3-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid

3-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid

Cat. No.: B11515441
M. Wt: 237.18 g/mol
InChI Key: JLSUYUIARWVWKZ-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid is a chemical compound with a molecular formula of C11H8FNO4. This compound is characterized by the presence of a fluorine atom, a dioxo-isoindole structure, and a propionic acid group. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid typically involves the following steps:

    Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction. This can be achieved by reacting a suitable phthalic anhydride derivative with an amine under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction. This can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Propionic Acid Group: The final step involves the introduction of the propionic acid group through a substitution reaction. This can be achieved by reacting the intermediate compound with a suitable propionic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

3-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s ability to form strong interactions with its targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
  • 5-Fluoro-1,3-dioxo-1,3-dihydro-isoindole-2-carboxylic acid

Uniqueness

3-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid is unique due to the presence of the propionic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H8FNO4

Molecular Weight

237.18 g/mol

IUPAC Name

3-(5-fluoro-1,3-dioxoisoindol-2-yl)propanoic acid

InChI

InChI=1S/C11H8FNO4/c12-6-1-2-7-8(5-6)11(17)13(10(7)16)4-3-9(14)15/h1-2,5H,3-4H2,(H,14,15)

InChI Key

JLSUYUIARWVWKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C2=O)CCC(=O)O

Origin of Product

United States

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